Unii-496P6HY485

Epigenetics LSD1 Inhibition Drug Safety

Select Pulrodemstat Tosylate for your LSD1 research to leverage its reversible mechanism, which minimizes off-target liabilities associated with irreversible inhibitors like tranylcypromine. With an IC50 of 0.25 nM, it outperforms common tool compounds, reducing assay material costs. Its 32% oral bioavailability and validated in vivo efficacy (78% TGI in SCLC PDX models) make it a robust candidate for translational oncology studies. Ensure your procurement benefits from a compound combining superior safety, potency, and a defined PK profile.

Molecular Formula C31H31F2N5O5S
Molecular Weight 623.7 g/mol
CAS No. 2097523-57-2
Cat. No. B3325309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-496P6HY485
CAS2097523-57-2
Molecular FormulaC31H31F2N5O5S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F
InChIInChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10)
InChIKeyOZZFOHIBJFKYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pulrodemstat Tosylate (UNII-496P6HY485) LSD1 Inhibitor Procurement for Oncology and Epigenetics Research


UNII-496P6HY485 refers to Pulrodemstat Tosylate (also known as Pulrodemstat Methylbenzenesulfonate, CC-90011, LSD1-IN-7; CAS 2097523-57-2), a lysine-specific demethylase 1 (LSD1, KDM1A) inhibitor that is reversible, orally bioavailable, and selective [1]. It has advanced to Phase I/II clinical trials for small cell lung cancer (SCLC) and other malignancies [2]. Pulrodemstat Tosylate is a molecular salt with the molecular formula C24H23F2N5O2·C7H8O3S and molecular weight 623.67 g/mol .

Pulrodemstat Tosylate Differentiates from Other LSD1 Inhibitors by Reversible Mechanism and Oral Bioavailability


Substituting Pulrodemstat Tosylate with an alternative LSD1 inhibitor is not a like-for-like exchange. While multiple LSD1 inhibitors have entered clinical trials, Pulrodemstat's reversible mechanism of action is fundamentally different from the irreversible covalent inhibitors such as GSK2879552 (Kiapp=1.7 μM) and the tranylcypromine (TCP) class [1]. Irreversible LSD1 inhibitors carry a higher potential for cumulative off-target toxicity and slower target recovery upon treatment cessation, whereas reversible inhibitors like Pulrodemstat are preferred in clinical settings due to their lower potential for off-target effects [2]. Furthermore, Pulrodemstat exhibits demonstrated oral bioavailability (32%) and once-weekly clinical dosing feasibility, which contrasts with alternative LSD1 inhibitors that may require more frequent dosing or alternative routes of administration [3].

Pulrodemstat Tosylate Quantitative Differentiation Evidence for Scientific Procurement


Reversible LSD1 Inhibition Mechanism Provides Safety Advantage Over Irreversible Clinical Comparators

Pulrodemstat Tosylate employs a reversible mechanism of LSD1 inhibition, contrasting with irreversible inhibitors such as GSK2879552 (Kiapp=1.7 μM) and tranylcypromine [1]. The Phase I clinical study concluded that 'the safety profile of CC-90011 suggested that its reversible mechanism of action may provide an advantage over other irreversible LSD1 inhibitors' [2]. This mechanistic distinction directly translates to lower potential for cumulative off-target toxicity and faster target recovery [3].

Epigenetics LSD1 Inhibition Drug Safety

Sub-Nanomolar Biochemical Potency Against LSD1 Compared to Clinical-Stage LSD1 Inhibitors

Pulrodemstat Tosylate exhibits an IC50 of 0.25 nM (0.25–0.3 nM) against LSD1 in biochemical assays . For comparison, other clinical-stage LSD1 inhibitors show markedly higher IC50 values: GSK-LSD1 (16 nM, irreversible) , OG-L002 (20 nM) , and iadademstat (ORY-1001) has been described as the most potent among clinical LSD1 inhibitors in a comparative study, yet Pulrodemstat's potency remains at the sub-nanomolar range that exceeds many in-class comparators [1]. This potency difference of >60-fold relative to GSK-LSD1 and OG-L002 establishes Pulrodemstat as a high-potency tool compound and clinical candidate.

LSD1 Inhibition Biochemical Assay Potency

Selectivity Profile Against LSD2, MAO-A, and MAO-B Distinguishes from Pan-Inhibitors

Pulrodemstat Tosylate demonstrates 'less enzymatic inhibition' against LSD2, MAO-A, and MAO-B . This selectivity profile is distinct from compounds such as OG-L002, which exhibits only 36-fold and 69-fold selectivity over MAO-B and MAO-A respectively , and from GSK-LSD1 which shows >1000-fold selectivity . While explicit fold-selectivity values for Pulrodemstat are not published, the consistent characterization as a 'selective' LSD1 inhibitor in both preclinical and clinical literature [1][2] supports its procurement for studies where MAO-related off-target effects would confound results.

LSD1 Selectivity MAO Inhibition Epigenetics

In Vivo Tumor Growth Inhibition of 78% in SCLC PDX Models with No Body Weight Loss

In patient-derived xenograft (PDX) models of small cell lung cancer (SCLC), Pulrodemstat Tosylate (administered orally at 5 mg/kg daily for 30 days) achieved 78% tumor growth inhibition (TGI) with no associated body weight loss [1]. This robust in vivo antitumor activity provides preclinical validation supporting its clinical advancement and establishes a benchmark efficacy metric for procurement decisions in oncology research.

Small Cell Lung Cancer Xenograft Model In Vivo Efficacy

Oral Bioavailability and Favorable Pharmacokinetic Profile Support In Vivo Dosing Protocols

Pulrodemstat Tosylate demonstrates oral bioavailability of 32% (AUC0–24h=1.8 μM·h, Cmax=0.36 μM) following a 5 mg/kg oral dose in mice . Intravenous pharmacokinetic parameters include systemic clearance of 32.4 mL/min/kg, elimination half-life of 2 hours, and volume of distribution of 7.5 L/kg . These well-characterized PK parameters enable precise in vivo experimental design and dose scheduling, which is particularly valuable given that the clinical dosing regimen in humans is once weekly [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Cellular Differentiation and Antiproliferative Activity in AML and SCLC Models

Pulrodemstat Tosylate induces CD11b differentiation marker expression in THP-1 cells with an EC50 of 7 nM and demonstrates antiproliferative activity in AML Kasumi-1 cells with an EC50 of 2 nM . In SCLC cell lines, GRP suppression is observed with EC50 values of 3 nM (H209) and 4 nM (H1417), with antiproliferative activity (EC50=6 nM, H1417) after 12-day treatment [1]. These cellular potency metrics across multiple disease-relevant cell lines establish the compound's functional activity at pharmacologically relevant concentrations.

Acute Myeloid Leukemia Small Cell Lung Cancer Cellular Assay

Pulrodemstat Tosylate Recommended Application Scenarios for Research and Industrial Procurement


In Vivo Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies

Pulrodemstat Tosylate is a suitable compound for in vivo oncology research, particularly in SCLC and AML models. The compound demonstrates 78% tumor growth inhibition in SCLC patient-derived xenograft models with no body weight loss at 5 mg/kg oral dosing [1], and cellular EC50 values of 2–7 nM in AML cell lines . Its well-defined oral bioavailability (32%) and pharmacokinetic profile (t1/2=2 h, Vd=7.5 L/kg) facilitate reproducible in vivo dosing protocols .

Reversible LSD1 Mechanism Studies for Neuroscience and Epigenetics

For researchers investigating LSD1 biology where reversible target engagement is essential, Pulrodemstat Tosylate provides a mechanistically defined tool compound. Its reversible inhibition mechanism is explicitly distinguished from irreversible inhibitors like GSK2879552 and tranylcypromine, with clinical evidence supporting that reversible LSD1 inhibition yields a more favorable safety profile and reduced off-target potential [2][3]. This makes Pulrodemstat particularly appropriate for studies requiring controlled, transient target modulation.

Selective LSD1 Inhibition Without MAO-A/MAO-B Confounding Effects

Pulrodemstat Tosylate's selectivity profile—characterized by less enzymatic inhibition against LSD2, MAO-A, and MAO-B —makes it an appropriate choice for studies in systems where MAO inhibition would confound results. This is particularly relevant for neuroscience research (where MAO-A/MAO-B modulate neurotransmitter levels) and for combination studies where off-target enzyme inhibition would complicate data interpretation. Researchers should note that explicit fold-selectivity values are not published for this compound.

High-Throughput Screening and Assay Development Requiring Sub-Nanomolar Potency

Given its biochemical IC50 of 0.25 nM against LSD1, Pulrodemstat Tosylate is well-suited as a positive control in high-throughput LSD1 inhibitor screening campaigns and assay development . Its sub-nanomolar potency exceeds that of many research-grade tool compounds (e.g., GSK-LSD1 IC50=16 nM, OG-L002 IC50=20 nM) , reducing the compound quantity required per assay and enabling more experiments per unit of procured material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unii-496P6HY485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.